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Compound of Interest

Compound Name: 1,2,10-Decanetriol

Cat. No.: B043568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,10-
decanetriol, a triol of interest in various research and development applications. Due to the

limited availability of experimentally derived public data, this document presents a combination

of predicted spectroscopic values and established principles of spectroscopic analysis for the

functional groups present in the molecule. Detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

provided, alongside graphical representations of the analytical workflows.

Physicochemical Properties
1,2,10-Decanetriol is a C10 tri-alcohol with the chemical formula C₁₀H₂₂O₃ and a molecular

weight of 190.28 g/mol .[1][2][3] It exists as a white to almost white solid at room temperature.

[2]
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Property Value Reference

Molecular Formula C₁₀H₂₂O₃ [1][2]

Molecular Weight 190.28 g/mol [1][2][3]

IUPAC Name decane-1,2,10-triol [1]

CAS Number 91717-85-0 [4]

Appearance
White to Almost white powder

to crystal
[2]

Monoisotopic Mass 190.15689456 Da [1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2,10-decanetriol. These

values are derived from computational models and established spectroscopic principles and

should be considered as a guide for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.64 m 1H H-2

~3.60 t 2H H-10

~3.41 dd 1H H-1a

~3.35 dd 1H H-1b

~1.58 m 2H H-9

~1.20-1.45 m 12H H-3 to H-8

- s (broad) 3H -OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment

~74.5 C-2

~66.8 C-1

~62.9 C-10

~33.0 C-3

~32.8 C-8

~29.5 C-4, C-5, C-6, C-7

~25.8 C-9

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (H-bonded)

2960-2850 Strong C-H stretch (alkane)

1470-1450 Medium C-H bend (alkane)

1260-1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation

190 [M]⁺ (Molecular ion, likely low abundance)

172 [M - H₂O]⁺

154 [M - 2H₂O]⁺

136 [M - 3H₂O]⁺

45 [CH(OH)CH₂OH]⁺ (α-cleavage)

31 [CH₂OH]⁺

Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality spectroscopic

data for 1,2,10-decanetriol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of 1,2,10-
decanetriol.

Materials and Equipment:
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NMR Spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

1,2,10-Decanetriol sample

Internal standard (e.g., Tetramethylsilane - TMS)

Pipettes and vials

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of 1,2,10-decanetriol into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if

necessary.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical solvent peak.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters:
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Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024 or more, depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra to obtain pure absorption peaks.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H spectrum.

Perform peak picking to generate a list of chemical shifts for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance

(ATR) accessory.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Equipment:

Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or

ZnSe crystal)

1,2,10-Decanetriol sample

Spatula

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Application:

Place a small amount of the solid 1,2,10-decanetriol powder onto the ATR crystal,

ensuring complete coverage of the crystal surface.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Spectrum Acquisition:

Acquire the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of scans: 16-32

Data Processing and Cleaning:

The software will automatically subtract the background spectrum from the sample

spectrum.

Perform baseline correction if necessary.

Label the significant peaks.

Clean the ATR crystal and press arm thoroughly with a suitable solvent and a lint-free wipe

after analysis.

Mass Spectrometry (MS)
This protocol outlines the general procedure for obtaining a mass spectrum of 1,2,10-
decanetriol using Electron Ionization (EI).

Materials and Equipment:

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.

1,2,10-Decanetriol sample

Suitable solvent for sample introduction (e.g., methanol, dichloromethane)

Vials and syringes

Procedure:

Sample Preparation:

Dissolve a small amount of 1,2,10-decanetriol in a volatile solvent to a concentration of

approximately 1 mg/mL.

Instrument Setup:

Tune the mass spectrometer according to the manufacturer's instructions.
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Set the ionization mode to Electron Ionization (EI).

Set the electron energy to 70 eV.

Sample Introduction:

GC-MS: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will

separate the components of the sample before they enter the mass spectrometer.

Direct Insertion Probe: Place a small amount of the sample onto the probe, evaporate the

solvent, and insert the probe into the ion source.

Data Acquisition:

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-250).

Data Analysis:

Identify the molecular ion peak ([M]⁺), if present.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained spectrum with spectral libraries or predicted fragmentation patterns.

Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analyses.

Sample Preparation

Data Acquisition

Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube Lock & Shim Acquire ¹H Spectrum

Acquire ¹³C Spectrum

Fourier Transform Phase Correction Calibrate Analyze Spectra
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Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for IR Spectroscopic Analysis.

Sample Preparation MS Analysis Data Interpretation
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Pattern
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Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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